N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide
CAS No.: 507463-94-7
Cat. No.: VC13319573
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 507463-94-7 |
|---|---|
| Molecular Formula | C17H17N3O3 |
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide |
| Standard InChI | InChI=1S/C17H17N3O3/c1-2-12-7-9-14(10-8-12)19-16(22)17(23)20-18-11-13-5-3-4-6-15(13)21/h3-11,21H,2H2,1H3,(H,19,22)(H,20,23)/b18-11+ |
| Standard InChI Key | PCSUMMYJSNOKQI-WOJGMQOQSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2O |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide (CAS: 507463-94-7) is a hydrazone derivative characterized by a molecular formula of C₁₇H₁₇N₃O₃ and a molecular weight of 311.33 g/mol . Its IUPAC name, N-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide, reflects its structural components:
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A 4-ethylphenyl group linked to an oxamide backbone.
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A 2-hydroxybenzylidene hydrazine moiety forming an E-configuration imine bond .
Key Structural Features:
| Property | Value/Description |
|---|---|
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O |
| InChI Key | PCSUMMYJSNOKQI-WOJGMQOQSA-N |
| Topological Polar SA | 89.5 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
The crystal structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent hydrazone nitrogen, a feature common in hydrazone derivatives .
Synthesis and Physicochemical Properties
Synthesis Methodology
The compound is synthesized via a condensation reaction between N-(4-ethylphenyl)oxamic acid hydrazide and 2-hydroxybenzaldehyde under acidic conditions (e.g., acetic acid catalyst) . A representative protocol involves:
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Refluxing equimolar quantities of the hydrazide and aldehyde in ethanol.
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Isolation via filtration or solvent evaporation.
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Purification through recrystallization (e.g., using ethanol/water).
Reaction Equation:
Physicochemical Data
| Property | Value |
|---|---|
| Density | 1.24 ± 0.1 g/cm³ |
| Predicted pKa | 8.49 ± 0.35 |
| LogP (Partition Coeff.) | 1.64 |
| Solubility in Water | 0.741 mg/mL (ESOL prediction) |
The compound exhibits moderate lipophilicity (LogP = 1.64), favoring solubility in organic solvents like ethanol and DMSO over aqueous media .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Avoid ingestion; use PPE. |
| H315: Skin irritation | Wear gloves and lab coat. |
| H319: Eye irritation | Use safety goggles. |
| H335: Respiratory irritation | Use in ventilated areas. |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr):
Chromatographic Methods
Applications and Future Directions
Medicinal Chemistry
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Lead Compound: Structural features align with FDA-approved hydrazone-based drugs (e.g., nitrofurantoin) .
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Targeted Drug Delivery: Potential for metal-chelating prodrugs in cancer therapy .
Industrial Relevance
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Antioxidant Additive: Possible use in polymers or cosmetics to prevent oxidative degradation.
Research Gaps:
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